1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Antibacterial MIC Staphylococcus aureus

SAR studies on prenylated xanthones are frequently undermined by substitution-pattern variability that precludes cross-compound potency extrapolation. 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone (CAS 160623-47-2) provides a rigorously characterized reference standard with the defined 1,4,6-trihydroxy-5-methoxy-7-prenyl motif isolated from Garcinia xanthochymus. • Confirmed antimicrobial activity: S. aureus MIC = 128 µg/mL, B. cereus MIC = 200 µg/mL • Enables direct SAR comparison vs. diprenylated mangostins to elucidate C-2 prenyl contributions • Supplied with full analytical documentation (HPLC, NMR, MS) for dereplication and library screening

Molecular Formula C19H18O6
Molecular Weight 342.3 g/mol
CAS No. 160623-47-2
Cat. No. B596556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone
CAS160623-47-2
Molecular FormulaC19H18O6
Molecular Weight342.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3
InChIKeyXOFZQNNUVXEIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Identity & Procurement


1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone (CAS 160623-47-2) is a naturally occurring, tetraoxygenated prenylated xanthone belonging to the broader class of Garcinia-derived polyphenolic secondary metabolites [1]. Its molecular architecture features a xanthone core (9H-xanthen-9-one) substituted with hydroxyl groups at positions 1, 4, and 6, a methoxy group at position 5, and a prenyl (3-methylbut-2-en-1-yl) side chain at position 7 . It is primarily isolated as a secondary metabolite from the stem bark and twigs of various Garcinia species, most notably Garcinia xanthochymus [2]. This specific substitution pattern distinguishes it from other commonly studied prenylated xanthones like α-mangostin and γ-mangostin [3].

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Why Substitution Fails


Generic substitution among prenylated xanthones is scientifically invalid due to the profound impact of substitution patterns on biological activity and target engagement. Structure-activity relationship (SAR) analyses have unequivocally demonstrated that the anti-proliferative and antimicrobial activity of xanthones is substantially influenced by the precise position and number of attached hydroxyl and prenyl groups [1]. For instance, the presence of a hydroxyl group ortho to the carbonyl function contributes significantly to cytotoxicity [1]. Similarly, the combination of C-6 and C-3 hydroxyl groups along with a C-2 prenyl side chain is essential for high antibacterial activity against drug-resistant strains [2]. Therefore, compounds like α-mangostin (1,3,6-trihydroxy-7-methoxy-2,8-diprenylxanthone) and γ-mangostin (1,3,6,7-tetrahydroxy-2,8-diprenylxanthone) exhibit distinct potency profiles that cannot be extrapolated to 1,4,6-trihydroxy-5-methoxy-7-prenylxanthone [3]. Substituting this compound with a more 'common' xanthone without matching its unique 1,4,6-trihydroxy-5-methoxy-7-prenyl pattern would invalidate any experimental findings or formulation performance.

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Quantified Evidence


Antibacterial Activity Against Gram-Positive Bacteria

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone demonstrates moderate in vitro antibacterial activity against the Gram-positive pathogens Staphylococcus aureus and Bacillus cereus . Its MIC values of 128 µg/mL and 200 µg/mL, respectively, position it as a significantly less potent antibacterial than key Garcinia-derived xanthones like γ-mangostin, which exhibits MICs of 3.13-6.25 µg/mL against multiple Staphylococcus and Enterococcus strains, including MRSA and VRE [1].

Antibacterial MIC Staphylococcus aureus

Cytotoxicity in Rat L6 Myoblasts

A cytotoxicity assessment against rat L6 myoblast cells at a concentration of 25 µM provides a baseline for gauging the compound's non-specific toxicity [1]. While specific percentage inhibition values are not detailed in the open database, this data point allows for a cross-class inference that 1,4,6-trihydroxy-5-methoxy-7-prenylxanthone does not exhibit the potent cytotoxic profile seen in optimized anti-cancer xanthones [2]. For example, synthetic prenylated xanthones like 1,3,8-trihydroxy-2-prenylxanthone have demonstrated broad and potent anti-proliferative activity against five human cancer cell lines, comparable to α-mangostin [2].

Cytotoxicity Selectivity L6 Myoblasts

Unique Substitution Pattern for SAR Studies

The defining and most critical feature of this compound is its unique 1,4,6-trihydroxy-5-methoxy-7-prenyl substitution pattern [1]. This is in stark contrast to the more heavily researched 1,3,6,7-tetraoxygenated xanthones like α-mangostin (1,3,6-trihydroxy-7-methoxy-2,8-diprenyl) and γ-mangostin (1,3,6,7-tetrahydroxy-2,8-diprenyl) [2]. The presence of the 1,4,6-trihydroxy-5-methoxy motif represents a distinct pharmacophore that is hypothesized to interact with biological targets differently, potentially offering a unique selectivity profile or reduced off-target effects not achievable with the more potent, diprenylated mangostins [3].

SAR Chemical Probe Substitution Pattern

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: Application Scenarios


SAR and Chemical Probing Studies

This compound is ideally suited as a reference standard or tool compound in SAR studies aimed at understanding the contribution of the 1,4,6-trihydroxy-5-methoxy-7-prenyl motif to biological activity. Its moderate antibacterial activity against S. aureus (MIC = 128 µg/mL) and modest cytotoxicity in L6 cells [1] provide a clear baseline for comparison when synthesizing and testing novel analogs. Researchers can directly compare the activity of this compound with that of more potent diprenylated xanthones like α-mangostin and γ-mangostin to elucidate the specific roles of the C-2 prenyl group and alternative hydroxylation patterns [2].

Anti-Inflammatory Mechanism Investigation

Preliminary reports indicate that 1,4,6-trihydroxy-5-methoxy-7-prenylxanthone possesses anti-inflammatory properties in vitro . Its unique substitution pattern offers a distinct pharmacological profile compared to the more extensively studied mangostins [1]. This makes it a valuable tool for investigating novel anti-inflammatory mechanisms of action that may be specific to this sub-class of prenylated xanthones. Its moderate potency in other assays suggests a potentially cleaner profile for dissecting specific inflammatory pathways, reducing confounding effects from overt cytotoxicity.

Natural Product Library Screening and Dereplication

As a characterized constituent of Garcinia xanthochymus , this compound is a valuable addition to natural product libraries for high-throughput screening campaigns. Its well-defined structure and moderate bioactivity make it an essential reference standard for dereplication efforts in natural product chemistry, enabling researchers to quickly identify this specific xanthone in complex plant extracts and avoid redundant isolation and characterization work.

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